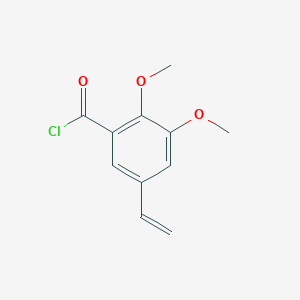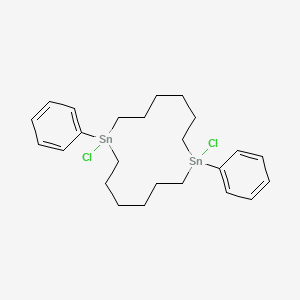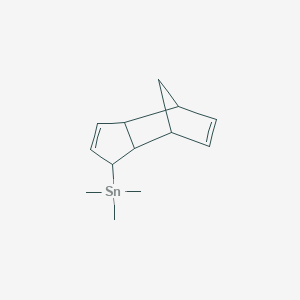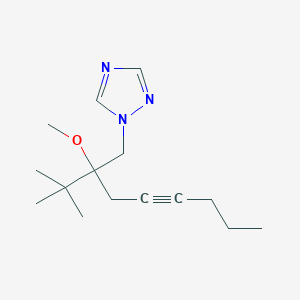![molecular formula C12H11N3OS B14314102 (6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone CAS No. 116544-88-8](/img/structure/B14314102.png)
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound.
科学研究应用
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a catalyst in asymmetric synthesis due to its spatial structure.
Biology: Exhibits anticancer, anti-inflammatory, antimicrobial, and antibacterial activities.
Medicine: Potential therapeutic agent for treating various cancers and infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it can modulate the immune system through T-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation . The compound’s anticancer activity is attributed to its ability to suppress the growth of cancer cells by interfering with their metabolic pathways .
相似化合物的比较
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b][1,3]thiazole structure.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone is unique due to its broad spectrum of biological activities and its potential as a catalyst in asymmetric synthesis. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research and industrial applications .
属性
CAS 编号 |
116544-88-8 |
|---|---|
分子式 |
C12H11N3OS |
分子量 |
245.30 g/mol |
IUPAC 名称 |
(6-amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C12H11N3OS/c13-11-9(15-6-7-17-12(15)14-11)10(16)8-4-2-1-3-5-8/h1-5H,6-7,13H2 |
InChI 键 |
PBLKOMAQHORAFR-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=NC(=C(N21)C(=O)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


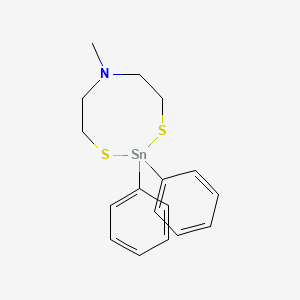
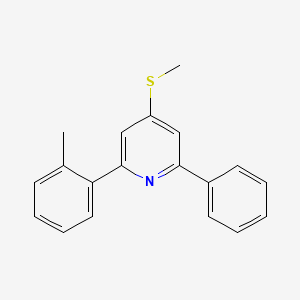
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)


![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)

